Cas no 1556619-85-2 (2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine)

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine is a fluorinated amine derivative featuring a benzodioxane core, which imparts unique electronic and steric properties. The difluoroethylamine moiety enhances metabolic stability and bioavailability, making it valuable in medicinal chemistry and pharmaceutical research. Its rigid benzodioxane scaffold contributes to selective binding interactions, while the fluorine atoms improve lipophilicity and membrane permeability. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including CNS-targeting agents and enzyme inhibitors. Its well-defined structure and functional group compatibility facilitate further derivatization, supporting applications in drug discovery and development. High purity and consistent synthesis protocols ensure reliability for research and industrial use.
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine structure
1556619-85-2 structure
Product name:2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine
CAS No:1556619-85-2
MF:C10H11F2NO2
MW:215.19664978981
CID:6360397
PubChem ID:83108328

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine
    • 1556619-85-2
    • AKOS021429731
    • EN300-1931331
    • Inchi: 1S/C10H11F2NO2/c11-10(12,6-13)7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6,13H2
    • InChI Key: DHSLWIFPPHCLMK-UHFFFAOYSA-N
    • SMILES: FC(CN)(C1C=CC2=C(C=1)OCCO2)F

Computed Properties

  • Exact Mass: 215.07578492g/mol
  • Monoisotopic Mass: 215.07578492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 44.5Ų

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1931331-0.25g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine
1556619-85-2
0.25g
$906.0 2023-09-17
Enamine
EN300-1931331-5.0g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine
1556619-85-2
5g
$3396.0 2023-06-02
Enamine
EN300-1931331-1.0g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine
1556619-85-2
1g
$1172.0 2023-06-02
Enamine
EN300-1931331-2.5g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine
1556619-85-2
2.5g
$1931.0 2023-09-17
Enamine
EN300-1931331-5g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine
1556619-85-2
5g
$2858.0 2023-09-17
Enamine
EN300-1931331-10.0g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine
1556619-85-2
10g
$5037.0 2023-06-02
Enamine
EN300-1931331-0.05g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine
1556619-85-2
0.05g
$827.0 2023-09-17
Enamine
EN300-1931331-10g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine
1556619-85-2
10g
$4236.0 2023-09-17
Enamine
EN300-1931331-0.1g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine
1556619-85-2
0.1g
$867.0 2023-09-17
Enamine
EN300-1931331-0.5g
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine
1556619-85-2
0.5g
$946.0 2023-09-17

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine Related Literature

Additional information on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine

Introduction to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine (CAS No. 1556619-85-2)

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine, identified by its CAS number 1556619-85-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodioxin class, a structural motif known for its diverse biological activities. The presence of fluoro substituents and the amine functional group in its molecular framework imparts unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.

The molecular structure of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine consists of a benzodioxin core substituted at the 6-position with an amine-linked difluoroethyl group. This arrangement not only enhances the compound's lipophilicity but also introduces potential sites for interaction with biological targets. The benzodioxin scaffold is particularly interesting due to its structural similarity to natural products such as ouabain and digitoxin, which are known for their cardiovascular effects.

In recent years, there has been a growing interest in fluorinated compounds due to their improved metabolic stability, bioavailability, and binding affinity. The introduction of fluorine atoms at the 2,2-position in 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine is expected to enhance its pharmacokinetic properties while maintaining or even improving its biological activity. This makes the compound a valuable scaffold for designing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential application in the development of neuroprotective agents. Preliminary studies have suggested that benzodioxin derivatives can interact with specific neurotransmitter receptors and ion channels, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The fluoroethyl group may further modulate these interactions by enhancing receptor binding affinity and reducing susceptibility to metabolic degradation.

Additionally, the compound's structure suggests potential utility in anti-inflammatory therapies. The benzodioxin moiety is known to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. The presence of the amine group provides a site for further functionalization, allowing for the development of more targeted anti-inflammatory agents.

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine presents unique challenges due to the complexity of its molecular framework. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been instrumental in constructing the desired molecular architecture efficiently.

In terms of pharmacological evaluation, CAS No. 1556619-85-2 has been subjected to various in vitro and in vivo assays to assess its biological activity. Initial results indicate that this compound exhibits moderate potency in several pharmacological models relevant to neurological disorders. Further studies are ongoing to optimize its pharmacokinetic profile and explore potential side effects.

The growing body of research on fluorinated benzodioxins underscores their significance as pharmacophores in drug discovery. The unique combination of structural features in 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-difluoroethan-1-amine positions it as a versatile scaffold for developing novel therapeutic agents with potential applications across multiple therapeutic areas.

As our understanding of molecular interactions continues to evolve, compounds like 1556619-85-2 will play an increasingly important role in shaping the future of pharmaceutical innovation. Their ability to modulate complex biological pathways makes them invaluable tools for researchers seeking to develop next-generation therapeutics.

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